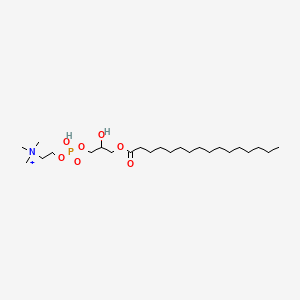
1-Palmitoylglycerophosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoylglycerophosphocholine, also known as 1-palmitoyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is a type of lysophosphatidylcholine, which is a subclass of glycerophospholipids containing choline as the headgroup. This compound is notable for its role in biological membranes and its involvement in various biochemical processes .
Métodos De Preparación
1-Palmitoylglycerophosphocholine can be synthesized through several methods:
Ester Hydrolysis: This involves the hydrolysis of 1-palmitoyl-sn-glycero-3-phosphocholine esters using a base catalyst such as sodium hydroxide or an enzyme like phospholipase A2.
Industrial Production: Industrially, the compound can be produced by enzymatic hydrolysis of phosphatidylcholine derived from natural sources like egg yolk or soybeans.
Análisis De Reacciones Químicas
1-Palmitoylglycerophosphocholine undergoes various chemical reactions:
Oxidation: It can be oxidized to form lysophosphatidylcholine derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert it back to phosphatidylcholine by adding a fatty acid chain.
Substitution: The compound can undergo substitution reactions where the choline headgroup is replaced with other functional groups. This is often achieved using reagents like alkyl halides under basic conditions.
Hydrolysis: Enzymatic hydrolysis using phospholipases can break down this compound into glycerophosphocholine and palmitic acid.
Aplicaciones Científicas De Investigación
1-Palmitoylglycerophosphocholine has a wide range of applications in scientific research:
Mecanismo De Acción
1-Palmitoylglycerophosphocholine exerts its effects through several mechanisms:
Comparación Con Compuestos Similares
1-Palmitoylglycerophosphocholine can be compared with other lysophosphatidylcholines:
1-Oleoylglycerophosphocholine: This compound has an oleoyl group instead of a palmitoyl group. It exhibits different physical properties and biological activities.
1-Stearoylglycerophosphocholine: With a stearoyl group, this compound has a higher melting point and different interactions with membrane proteins.
1-Myristoylglycerophosphocholine: This variant has a shorter fatty acid chain, affecting its solubility and membrane incorporation.
This compound stands out due to its specific fatty acid composition, which influences its role in biological membranes and its interactions with other biomolecules.
Propiedades
Número CAS |
15895-31-5 |
|---|---|
Fórmula molecular |
C24H51NO7P+ |
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
2-[(3-hexadecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1 |
Clave InChI |
ASWBNKHCZGQVJV-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


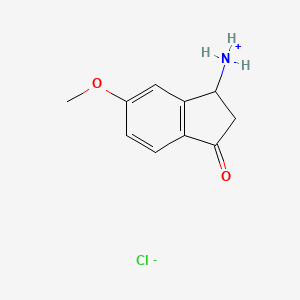
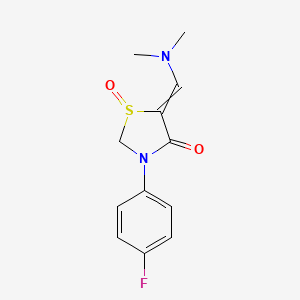
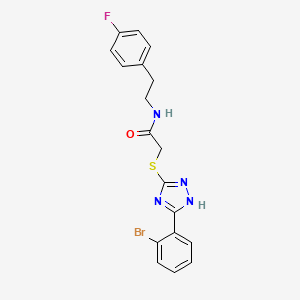
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12513238.png)
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
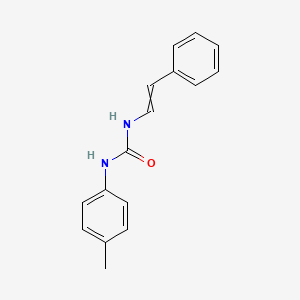


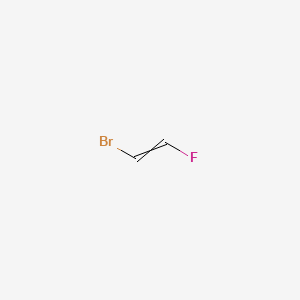
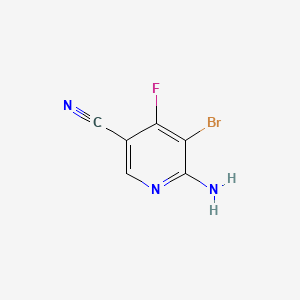
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
![3,3-[spiro-2-adamantyl]-3H-indol-2-amine hydrochloride](/img/structure/B12513290.png)
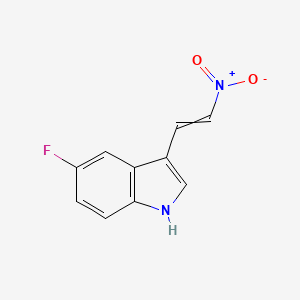
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
